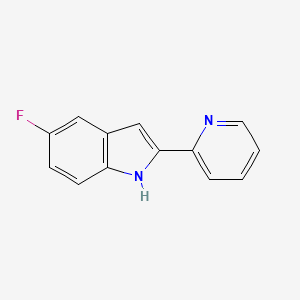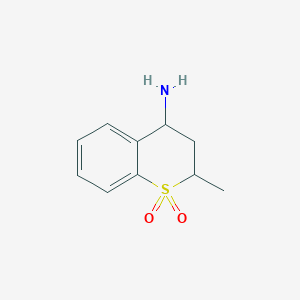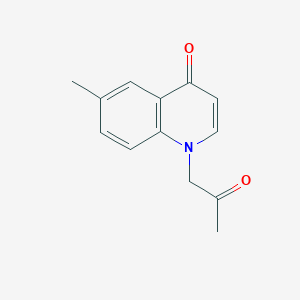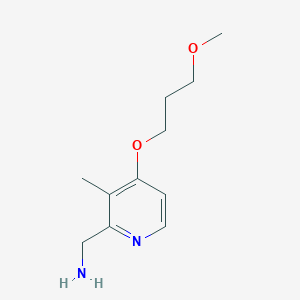
2-Chloro-8-methoxy-3-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-8-methoxy-3-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClNO. It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry. This compound is characterized by the presence of a chlorine atom at the second position, a methoxy group at the eighth position, and a methyl group at the third position on the quinoline ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-8-methoxy-3-methylquinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating under reflux with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Chloro-8-methoxy-3-methylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Nucleophilic Substitution: Formation of 2-amino-8-methoxy-3-methylquinoline.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-chloro-8-methoxy-3-methyl-1,2-dihydroquinoline.
科学的研究の応用
2-Chloro-8-methoxy-3-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Chloro-8-methoxy-3-methylquinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. Its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
類似化合物との比較
2-Chloro-8-methylquinoline: Lacks the methoxy group at the eighth position.
8-Methoxy-3-methylquinoline: Lacks the chlorine atom at the second position.
2-Chloro-3-methylquinoline: Lacks the methoxy group at the eighth position.
Uniqueness: 2-Chloro-8-methoxy-3-methylquinoline is unique due to the combined presence of chlorine, methoxy, and methyl groups on the quinoline ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C11H10ClNO |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
2-chloro-8-methoxy-3-methylquinoline |
InChI |
InChI=1S/C11H10ClNO/c1-7-6-8-4-3-5-9(14-2)10(8)13-11(7)12/h3-6H,1-2H3 |
InChIキー |
XWONAVRVXVZUFN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C(=CC=C2)OC)N=C1Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)










![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)

